2-(Dimethylamino)but-3-enenitrile

Beschreibung

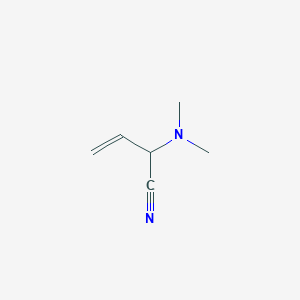

2-(Dimethylamino)but-3-enenitrile is an alkenenitrile derivative featuring a dimethylamino (-N(CH₃)₂) group at the β-position relative to the nitrile (-C≡N) functionality. This compound’s structure combines electron-withdrawing (nitrile) and electron-donating (dimethylamino) groups, making it a versatile intermediate in organic synthesis, particularly in polymer chemistry and pharmaceutical applications.

Eigenschaften

CAS-Nummer |

101132-09-6 |

|---|---|

Molekularformel |

C6H10N2 |

Molekulargewicht |

110.16 g/mol |

IUPAC-Name |

2-(dimethylamino)but-3-enenitrile |

InChI |

InChI=1S/C6H10N2/c1-4-6(5-7)8(2)3/h4,6H,1H2,2-3H3 |

InChI-Schlüssel |

IDVOZACOBPEZAI-UHFFFAOYSA-N |

SMILES |

CN(C)C(C=C)C#N |

Kanonische SMILES |

CN(C)C(C=C)C#N |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

2-(Dimethylamino)but-3-enenitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through functional group transformations. For instance, it can be converted into diamines, which are crucial intermediates in the production of polyamides and other polymers . The compound's reactivity is beneficial in synthesizing complex organic molecules, including those with biological activity.

Synthesis of Star-Shaped Molecules

Recent studies have highlighted the use of compounds similar to this compound in creating star-shaped molecules. These star-shaped structures exhibit distinct properties compared to linear analogues, making them valuable for applications in optoelectronics and supramolecular chemistry . The ability to modify the core and side groups enhances their utility in creating materials with tailored properties.

Sensor Development

Chemosensors for Ion Detection

The compound has been utilized to develop chemosensors capable of detecting metal ions and anions. For example, derivatives of this compound have been integrated into sensor systems that demonstrate high sensitivity towards ions such as Cu and CN. These sensors operate based on colorimetric changes upon ion binding, which can be quantitatively analyzed . The incorporation of aza-crown ether moieties into sensor designs has further improved selectivity and sensitivity towards specific ions, showcasing the compound's versatility in analytical applications.

Fluorescent Sensors

Fluorescent sensors based on this compound have been developed to detect various ions at low concentrations. These sensors utilize the intrinsic photophysical properties of the compound, allowing for real-time monitoring of ion concentrations in different environments, including environmental samples . The fluorescence turn-on mechanism is often attributed to the prevention of photo-induced electron transfer processes when target ions bind to the sensor.

Therapeutic Applications

Potential Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy. The mechanism behind this activity is still under investigation but may involve interactions with cellular targets that regulate growth and apoptosis.

Table 1: Summary of Applications

Case Study: Sensor Development for Cu

A notable case study involved the synthesis of a fluorescent sensor based on this compound designed specifically for detecting Cu ions. This sensor demonstrated a detection limit as low as mol L, showcasing its effectiveness in real-world applications such as wastewater analysis .

Vergleich Mit ähnlichen Verbindungen

Data Tables: Key Comparative Properties

Research Findings and Implications

- Reactivity Trends: Aliphatic dimethylamino groups (e.g., in 2-(dimethylamino)ethyl methacrylate) show lower polymerization efficiency than aromatic analogs, but additives like DPI can mitigate this .

- Structural Stability: Hydrogen bonding in amino-substituted dinitriles (e.g., ) suggests that this compound may form stable intermediates in synthesis.

- Biological Potential: The dimethylamino group’s presence in droloxifene highlights its pharmacological relevance, though the target compound’s shorter chain may limit bioavailability.

Vorbereitungsmethoden

Grignard Reagent-Based Synthesis

Grignard reactions offer a versatile pathway for constructing the carbon backbone of 2-(dimethylamino)but-3-enenitrile. In the method detailed by WO2012101649A1, a Grignard reagent is synthesized from magnesium and iodine in diethyl ether, followed by condensation with a nitrile precursor. The process involves:

- Formation of the Grignard Reagent : Magnesium turnings react with iodine in anhydrous ether to generate the active reagent.

- Addition to a Nitrile Electrophile : The Grignard reagent attacks a halogenated nitrile (e.g., 3-bromo anisole derivative), forming a carbon-carbon bond.

- Quenching and Isolation : The intermediate is hydrolyzed and purified via distillation or recrystallization.

This method emphasizes stereochemical control, critical for pharmaceutical intermediates. For example, the patent reports a one-pot procedure where the Grignard reaction and subsequent condensation occur sequentially without intermediate isolation. Typical solvents include tetrahydrofuran (THF) or diethyl ether, with yields dependent on reaction stoichiometry and temperature optimization.

Table 1: Grignard Reaction Conditions for Nitrile Synthesis

| Parameter | Specification |

|---|---|

| Reagent | Mg, I₂, ether |

| Temperature | 35–40°C (reflux) |

| Reaction Time | 4–6 hours |

| Solvent | THF, diethyl ether |

| Yield (Typical) | 60–75% (patent example) |

Nucleophilic Substitution with Dimethylamine

A direct approach involves substituting a halogen atom in a nitrile precursor with dimethylamine. US2607794A demonstrates this using 2-chloro-3-methylbut-3-enenitrile, which reacts with anhydrous dimethylamine under pressurized conditions. Key steps include:

- Halogen Activation : The chloro group in the nitrile is activated for nucleophilic attack.

- Amination : Dimethylamine gas is introduced at elevated temperatures (100–150°C) in a sealed reactor.

- Purification : The crude product is isolated via acid-base extraction and recrystallization.

This method avoids multi-step sequences but requires specialized equipment for handling gaseous dimethylamine and high-pressure conditions. The patent notes that solvent-free reactions improve yields by minimizing side products.

Table 2: Substitution Reaction Parameters

One-Pot Synthesis Approaches

Combining Grignard formation and amination in a single vessel enhances efficiency. WO2012101649A1 describes a one-pot method where the Grignard intermediate reacts directly with dimethylamine hydrochloride. Advantages include reduced purification steps and improved atom economy. Solvents such as toluene or cyclohexane facilitate phase separation during workup.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Grignard-Based | High stereoselectivity | Multi-step, sensitive to moisture |

| Nucleophilic Substitution | Direct, fewer steps | Requires high-pressure equipment |

| One-Pot | Efficient, scalable | Optimized conditions critical |

The Grignard method suits small-scale, high-purity synthesis, while substitution is preferable for bulk production despite its equipment demands.

Industrial-Scale Production Considerations

Scaling these methods necessitates addressing:

- Safety : Dimethylamine’s flammability requires inert atmosphere handling.

- Cost : Solvent recovery systems and continuous flow reactors reduce expenses.

- Regulatory Compliance : Waste management of halogenated by-products is critical.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the dimethylamino group into α,β-unsaturated nitriles like 2-(dimethylamino)but-3-enenitrile?

- The dimethylamino group can be introduced via nucleophilic substitution or Michael addition reactions. For example, alkylation of secondary amines with α,β-unsaturated nitriles under basic conditions is a common approach. Reagents such as 2-(dimethylamino)ethyl chloride (used in polymer synthesis) or alkyl halides can facilitate this. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions like hydrolysis of the nitrile group.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- NMR : The vinyl proton (H-C=C) typically appears as a doublet of doublets (~δ 5.5–6.5 ppm), while the dimethylamino group shows a singlet at δ 2.2–2.5 ppm. The nitrile carbon in NMR appears near δ 115–120 ppm.

- X-ray crystallography : Programs like SHELXL are widely used for refining crystal structures. For non-crystalline samples, FTIR can confirm the nitrile stretch (~2230 cm) and dimethylamino C-N vibrations (~2800 cm).

Q. What experimental parameters influence the reactivity of this compound in polymerization or copolymerization reactions?

- Reactivity is governed by steric and electronic factors. The electron-donating dimethylamino group enhances nucleophilicity, making the compound suitable as a co-initiator in UV-curable resins. Studies on similar amines (e.g., 2-(dimethylamino)ethyl methacrylate) show that higher amine concentrations and optimized photoinitiator ratios (e.g., 1:2 CQ/amine) improve conversion rates .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group impact the regioselectivity of this compound in Diels-Alder or cycloaddition reactions?

- The dimethylamino group acts as an electron donor, polarizing the α,β-unsaturated nitrile to favor nucleophilic attack at the β-position. Computational studies (e.g., DFT calculations) can map electron density distribution to predict regioselectivity. Experimental validation via - HMBC NMR may clarify interactions in transition states.

Q. What strategies resolve contradictions in catalytic efficiency data when using this compound in asymmetric synthesis?

- Contradictions often arise from solvent effects or competing reaction pathways. Systematic screening (e.g., using Design of Experiments (DoE)) can isolate variables like solvent polarity, temperature, and catalyst loading. For example, conflicting results in photoinitiated reactions may stem from varying DPI (diphenyliodonium hexafluorophosphate) concentrations, which alter radical generation rates .

Q. How can the stability of this compound under acidic or oxidative conditions be improved for biomedical applications?

- Stability can be enhanced via structural modifications, such as introducing protective groups (e.g., silyl ethers, as seen in (E)-4-(4-(dimethylamino)phenyl)-2-((trimethylsilyl)oxy)but-3-enenitrile ). Accelerated aging studies under controlled pH and oxygen levels, coupled with HPLC-MS degradation profiling, can identify vulnerable sites.

Methodological Considerations

Q. What analytical techniques are critical for quantifying residual monomers in polymers synthesized using this compound?

- GC-MS : Effective for volatile residuals.

- HPLC-UV : Suitable for non-volatile monomers; use a C18 column with acetonitrile/water mobile phase.

- Raman spectroscopy : Non-destructive method to monitor conversion rates in situ .

Q. How can computational modeling guide the design of this compound derivatives with tailored photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.